molecular formula C9H7ClN2O2 B13649789 6-Chloro-8-methoxycinnolin-4-ol

6-Chloro-8-methoxycinnolin-4-ol

Cat. No.: B13649789
M. Wt: 210.62 g/mol
InChI Key: SRJSNOMALGQUCL-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxycinnolin-4-ol is a chemical compound belonging to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a fused benzene and pyridazine ring This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 8th position on the cinnoline ring, along with a hydroxyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methoxycinnolin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the cinnoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxycinnolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine or methoxy groups under specific conditions.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-chloro-8-methoxycinnolin-4-one, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-8-methoxycinnolin-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxycinnolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-phenylquinolin-2-ol
  • 7-Fluoro-6-methoxycinnolin-4-ol
  • 4-Chloro-6-methoxyquinoline

Uniqueness

6-Chloro-8-methoxycinnolin-4-ol is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

6-chloro-8-methoxy-1H-cinnolin-4-one

InChI

InChI=1S/C9H7ClN2O2/c1-14-8-3-5(10)2-6-7(13)4-11-12-9(6)8/h2-4H,1H3,(H,12,13)

InChI Key

SRJSNOMALGQUCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1NN=CC2=O)Cl

Origin of Product

United States

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